benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate
Description
Benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate is a bicyclo[1.1.1]pentane derivative featuring a formyl group at the 3-position and a benzyl carbamate moiety at the 1-position. The bicyclo[1.1.1]pentane scaffold is a rigid, three-dimensional structure widely used in medicinal chemistry as a bioisostere for tert-butyl groups or aromatic rings due to its sp³-hybridized carbons and high stability . The formyl group (-CHO) enhances electrophilicity, making this compound a versatile intermediate for nucleophilic additions or condensations in synthetic workflows. Key properties include:
Properties
IUPAC Name |
benzyl N-(3-formyl-1-bicyclo[1.1.1]pentanyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-13-7-14(8-13,9-13)15-12(17)18-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZYCBBXQISDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [1.1.1]propellane intermediate, which is then functionalized to introduce the formyl group.
Introduction of the Carbamate Group: The formylated bicyclo[1.1.1]pentane is reacted with benzyl isocyanate under controlled conditions to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.28 g/mol
- CAS Number : 2166952-44-7
- IUPAC Name : benzyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
The compound features a bicyclic framework that enhances its chemical reactivity and biological activity, making it a valuable building block in synthetic chemistry.
Organic Synthesis
Benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various functionalizations that can lead to the development of new compounds with desired properties.
Medicinal Chemistry
The compound's structural attributes suggest potential applications in drug development:
- Enzyme Inhibition : The carbamate group can interact with serine residues in enzyme active sites, potentially leading to inhibition of metabolic enzymes involved in drug metabolism or disease pathways.
- Anticancer Potential : Preliminary studies on structurally similar compounds indicate that they may exhibit anticancer properties by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Material Science
In material science, this compound can be utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties. The incorporation of the bicyclic structure may enhance the stability and performance of these materials.
Case Studies and Research Findings
Recent research has examined the cytotoxicity of structurally related benzyl compounds on various cancer cell lines, indicating that modifications in the bicyclic structure significantly influence cytotoxic effects. These findings suggest that this compound may also possess similar properties warranting further investigation.
Notable Studies
- A study focusing on the anticancer properties of bicyclic compounds demonstrated their ability to inhibit cell proliferation in vitro.
- Research into enzyme inhibition has shown promising results for carbamates interacting with metabolic pathways relevant to drug metabolism.
Mechanism of Action
The mechanism of action of benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The formyl group and carbamate group can participate in hydrogen bonding and other interactions that influence its biological activity.
Comparison with Similar Compounds
Dibenzyl Bicyclo[1.1.1]pentane-1,3-diyldicarbamate
- Molecular Formula : C₁₉H₂₀N₂O₄
- Molecular Weight : 340.37 g/mol
- Key Features : Contains two benzyl carbamate groups at the 1- and 3-positions.
- Comparison: The absence of a formyl group reduces electrophilicity, limiting its utility in condensation reactions.
tert-Butyl (3-Formylbicyclo[1.1.1]pentan-1-yl)carbamate
- CAS : 1638771-06-8
- Molecular Formula: C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Key Features : Replaces the benzyl group with a tert-butyl carbamate.
- Comparison : The tert-butyl group offers greater acid-lability compared to benzyl, enabling easier deprotection under mild acidic conditions. However, the benzyl version may exhibit better stability in basic environments .
Benzyl (3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- CAS : 2361122-20-3
- Molecular Formula: C₁₄H₁₇NO₃
- Molecular Weight : 247.29 g/mol
- Key Features : Substitutes the formyl group with a hydroxymethyl (-CH₂OH) moiety.
- Comparison : The hydroxymethyl group enhances hydrophilicity and enables oxidation to the formyl derivative. However, it lacks the electrophilic character required for direct nucleophilic attacks .
tert-Butyl N-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate
- Molecular Formula: C₁₀H₁₆BrNO₂
- Molecular Weight : 276.18 g/mol
- Key Features : Features a bromomethyl (-CH₂Br) group.
- Comparison : The bromine atom facilitates alkylation reactions, making this compound a precursor for introducing longer chains. Unlike the formyl derivative, it is less suited for carbonyl-based reactions .
tert-Butyl N-{3-Aminobicyclo[1.1.1]pentan-1-yl}carbamate
- CAS : 1638767-25-5
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.27 g/mol
- Key Features: Contains an amino (-NH₂) group instead of formyl.
- Comparison: The amino group enables amide bond formation or participation in Mannich reactions. However, it requires protection in oxidizing environments, unlike the formyl derivative .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Reactivity Profile | Applications |
|---|---|---|---|---|---|
| Benzyl N-{3-Formylbicyclo[1.1.1]pentan-1-yl}carbamate | C₁₁H₁₇NO₃ | 211.26 | Formyl (-CHO) | Nucleophilic addition, condensations | Intermediate for drug derivatization |
| Dibenzyl Bicyclo[1.1.1]pentane-1,3-diyldicarbamate | C₁₉H₂₀N₂O₄ | 340.37 | Dual benzyl carbamate | Low electrophilicity | Rigid spacer in peptidomimetics |
| tert-Butyl (3-Formylbicyclo[1.1.1]pentan-1-yl)carbamate | C₁₁H₁₇NO₃ | 211.26 | tert-Butyl carbamate | Acid-labile protecting group | Deprotection-sensitive syntheses |
| Benzyl (3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate | C₁₄H₁₇NO₃ | 247.29 | Hydroxymethyl (-CH₂OH) | Oxidation to formyl derivatives | Hydrophilic intermediate |
| tert-Butyl N-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate | C₁₀H₁₆BrNO₂ | 276.18 | Bromomethyl (-CH₂Br) | Alkylation reactions | Introduction of alkyl chains |
Biological Activity
Benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate is a compound characterized by its unique bicyclic structure, which incorporates a formyl group and a carbamate moiety. This structural configuration suggests potential biological activities that merit exploration, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.28 g/mol
- CAS Number : 2166952-44-7
- IUPAC Name : benzyl (3-formylbicyclo[1.1.1]pentan-1-yl)carbamate
Anticancer Potential
Recent research has indicated that compounds with similar structural features may exhibit anticancer properties. For instance, bicyclic compounds have been explored for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest . While specific studies on this compound are sparse, its structural analogs suggest a promising avenue for anticancer drug development.
Enzyme Inhibition
The compound's structural attributes make it a candidate for enzyme inhibition studies, particularly in the context of metabolic enzymes involved in drug metabolism or disease pathways. Carbamates are known to interact with serine residues in active sites of enzymes, potentially leading to inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Potential anticancer activity |
| tert-Butyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate | Structure | Similar reactivity; less sterically hindered |
Case Studies and Research Findings
A notable study examined the cytotoxicity of structurally related benzyl compounds on various cancer cell lines. The findings indicated that modifications in the bicyclic structure significantly influenced the cytotoxic effects, suggesting that this compound may also possess similar properties warranting further investigation .
Cytotoxicity Assessment
In vitro assays have shown that compounds with carbamate moieties can exhibit varying degrees of cytotoxicity depending on their structural modifications and the types of cancer cells tested. Future studies should focus on assessing the cytotoxic profile of this compound specifically against established cancer cell lines to validate its therapeutic potential.
Q & A
Basic: What are the key steps in synthesizing benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate, and what critical reaction conditions ensure optimal yield and purity?
Answer:
Synthesis typically involves two stages:
Core Formation : Cyclization reactions to construct the strained bicyclo[1.1.1]pentane framework. For example, [3+2] cycloadditions or photochemical methods are employed to generate the bicyclic structure .
Functionalization :
- Formyl Group Introduction : Selective oxidation of alcohol intermediates or formylation via Vilsmeier-Haack reactions.
- Carbamate Installation : Reacting the bicyclo[1.1.1]pentane amine with benzyl chloroformate under basic conditions (e.g., triethylamine in dry THF) .
Critical Conditions :
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons, with characteristic shifts for the formyl group (~9-10 ppm for ¹H) and carbamate carbonyl (~155 ppm for ¹³C) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the strained bicyclic system .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-TOF with <5 ppm error) .
- X-ray Crystallography : Resolves the 3D geometry of the bicyclo[1.1.1]pentane core. SHELXL/SHELXS software is widely used for refinement .
Advanced: How does the bicyclo[1.1.1]pentane core influence substitution reactivity compared to less strained systems?
Answer:
The core’s high strain (angle distortion, bridgehead tension) enhances reactivity:
- Electrophilic Substitution : The bridgehead carbon’s partial positive charge facilitates nucleophilic attack, enabling selective functionalization .
- Steric Effects : The rigid structure restricts conformational flexibility, favoring axial attack pathways in substitution reactions.
- Comparative Data : Bicyclo[1.1.1]pentane derivatives react 10–100× faster than analogous norbornane systems in SN2 reactions due to strain release .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using WHO guidelines .
- Compound Purity : Impurities >5% can skew results. Validate purity via HPLC and elemental analysis .
- Structural Confirmation : Ensure correct stereochemistry via X-ray or NOESY, as misassigned structures lead to erroneous activity claims .
Methodological: How to design experiments probing interactions between this compound and target enzymes?
Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions between the formyl group and catalytic lysine residues .
- Mutagenesis : Replace key binding residues (e.g., K123A mutation) to validate predicted interactions .
- Biophysical Assays :
- SPR/ITC : Quantify binding affinity (KD) and thermodynamics.
- Fluorescence Quenching : Monitor conformational changes upon ligand binding .
Advanced: What mechanistic role does the formyl group play in oxidation/reduction reactions?
Answer:
- Oxidation : The formyl group is susceptible to further oxidation to carboxylic acids using KMnO₄ or CrO₃. Steric hindrance from the bicyclic core slows over-oxidation .
- Reduction : NaBH₄ selectively reduces the formyl group to a hydroxymethyl derivative without affecting the carbamate. Catalytic hydrogenation (Pd/C) is less selective due to carbamate hydrogenolysis risks .
Basic: How to optimize reaction conditions for nucleophilic substitutions on this compound?
Answer:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : Reactions proceed efficiently at 50–80°C; higher temperatures risk carbamate degradation .
- Catalysis : Add KI (Finkelstein conditions) for halogen exchange or phase-transfer catalysts (e.g., TBAB) for biphasic systems .
Advanced: What computational methods predict the stability of benzyl N-{3-formylbicyclo[...]carbamate derivatives in solution?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
